Cycloheptanone
Overview
Description
Cycloheptanone is a seven-membered cyclic ketone with a diverse range of chemical properties and reactivity. It serves as a key intermediate in various chemical syntheses and exhibits interesting conformational dynamics due to its ring size.
Synthesis Analysis
Cycloheptanone can be synthesized through several methods. One notable approach is the one-step synthesis from benzene using a ruthenium diaminodiphosphine complex, which demonstrates the simultaneous occurrence of oxidation and reduction reactions in a single pot . Another method involves the synthesis of 1-fluoro-dibenzo[a,d]cycloheptanone from phthalic anhydride and orthofluorophenyl acetic acid, showcasing a high-yield and industrially valuable process .
Molecular Structure Analysis
The molecular structure of cycloheptanone has been extensively studied. Electron diffraction studies reveal that cycloheptanone is a nonrigid molecule that exhibits pseudorotation, with a twist-chair conformation being the most energetically favorable . The molecular geometry has been characterized by various spectroscopic techniques, including NMR and X-ray crystallography, confirming the twist-chair conformation and providing detailed geometrical parameters .
Chemical Reactions Analysis
Cycloheptanone undergoes a variety of chemical reactions. Photolysis of cycloheptanone results in the formation of carbon monoxide, hex-1-ene, cyclohexane, and hept-6-enal, with a proposed mechanism involving a triplet state intermediate . Additionally, its reaction with concentrated sulfuric acid leads to self-condensation, intramolecular rearrangement, and cyclization, forming substituted tetrahydrofurans .
Physical and Chemical Properties Analysis
The vibrational spectra of cycloheptanone have been analyzed, revealing its nonrigid pseudorotating nature and providing insights into its energy surface and conformational dynamics . The compound's antimicrobial activity and molecular docking have also been investigated, demonstrating its potential in biomedical applications . Furthermore, the compound's electronic properties, such as electric dipole moment and polarizability, have been studied using quantum chemical calculations, which correlate well with experimental data .
Scientific Research Applications
Vibrational Spectra and Conformations
Cycloheptanone's vibrational spectra show it as a nonrigid pseudorotating molecule with a twist-chair average structure. Its pseudorotation energy surface indicates that different twist-chair forms are separated by barriers of varying heights, affecting its dynamic behavior (Bocian & Strauss, 1977).
Organocatalytic Applications
Cycloheptanone can be enantioselectively functionalized in the 3-position with high enantiomeric excess using certain catalysts, demonstrating its utility in asymmetric phase transfer catalysis (Ceccarelli, Insogna, & Bella, 2006).
Chemical Synthesis
Cycloheptanone is a key intermediate in the synthesis of various compounds. For instance, it's involved in the selective hydrogenation of phenol to cyclohexanone under mild conditions using specific catalysts (Wang et al., 2011).
Photochemical Decomposition
In gas-phase studies, cycloheptanone's photochemical decomposition yields several products like carbon monoxide and hex-1-ene, indicating its involvement in higher energy pathways (Frey & Mautner, 1974).
Reaction with Ammonia
Reacting cycloheptanone with ammonia and hydrogen in the presence of a nickel catalyst leads to the contraction of the seven-membered ring to a six-membered one, forming cyclohexanemethylamine (Popov, Shuikin, & Belsky, 1958).
Industrial Applications
Cycloheptanone's synthesis is significant for industrial applications, such as the creation of high-value chemical intermediates. Its synthesis method is noted for simplicity and high yield (Wen, 2006).
Conformational Analysis
Studies at the theoretical levels confirm that cycloheptanone exhibits conformational properties similar to cycloheptanethione, characterized by broad potential wells around symmetrical twist-chair conformations (Dillen, 2010).
Chromatographic Separation
Cycloheptanone has been used in evaluating the performance of pilot-scale simulated moving bed units, highlighting its role in chromatographic separation processes (Juza, 1999).
Molecular Motions
Studies on proton magnetic resonance of cycloheptanone, among other cyclic ketones, provide insights into molecular motions near solid-solid transitions (Fried, 1973).
Thermodynamic Properties
Cycloheptanone's thermodynamic properties have been thoroughly investigated, revealing details about phase transitions and potential for new glassy crystalline phases (Gonthier-Vassal & Szwarc, 1998).
Sulfuric Acid Reactions
Cycloheptanone's reaction with concentrated sulfuric acid leads to self-condensation and formation of substituted tetrahydrofurans, indicating its flexibility in organic synthesis (Feller et al., 1966).
Magnetic Field Dependence
The product yields of cycloheptanone photolysis in gas-phase have been measured in various magnetic fields, shedding light on the magnetic field effects in chemical reactions (Stich, Baumeister, & Huber, 1984).
Safety And Hazards
Like many organic compounds, exposure to cycloheptanone may pose potential health risks . Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Hence, appropriate safety measures should be implemented when handling this compound .
properties
IUPAC Name |
cycloheptanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZMOTZOONQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060113 | |
Record name | Cycloheptanone | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a peppermint odor; [Hawley] | |
Record name | Cycloheptanone | |
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Boiling Point |
178.5-179.5 @ 760 MM HG | |
Record name | CYCLOHEPTANONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL | |
Record name | CYCLOHEPTANONE | |
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Density |
0.9508 @ 20 °C/4 °C | |
Record name | CYCLOHEPTANONE | |
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Product Name |
Cycloheptanone | |
CAS RN |
502-42-1 | |
Record name | Cycloheptanone | |
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Record name | Cycloheptanone | |
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Record name | CYCLOHEPTANONE | |
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Record name | Cycloheptanone | |
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Record name | Cycloheptanone | |
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Record name | Cycloheptanone | |
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Record name | CYCLOHEPTANONE | |
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Record name | CYCLOHEPTANONE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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